(S)-2-(4-Nitrobenzamido)pentanedioic acid (S)-2-(4-Nitrobenzamido)pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 6758-40-3
VCID: VC20900602
InChI: InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Molecular Formula: C12H12N2O7
Molecular Weight: 296.23 g/mol

(S)-2-(4-Nitrobenzamido)pentanedioic acid

CAS No.: 6758-40-3

Cat. No.: VC20900602

Molecular Formula: C12H12N2O7

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Nitrobenzamido)pentanedioic acid - 6758-40-3

Specification

CAS No. 6758-40-3
Molecular Formula C12H12N2O7
Molecular Weight 296.23 g/mol
IUPAC Name (2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
Standard InChI InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
Standard InChI Key NOJZBJAFCSWMKC-VIFPVBQESA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator